N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzodioxin ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the 2-bromophenyl carbonyl precursor This is followed by the formation of the benzodioxin ring through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining the quality of the product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an amine derivative.
Scientific Research Applications
N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: The compound is explored for its use in material science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide
- N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide
- N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide
Uniqueness
N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C22H15BrN2O6 |
---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H15BrN2O6/c23-17-7-2-1-6-15(17)21(26)16-11-19-20(31-9-8-30-19)12-18(16)24-22(27)13-4-3-5-14(10-13)25(28)29/h1-7,10-12H,8-9H2,(H,24,27) |
InChI Key |
HOIKXECPJGYFAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.